2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
The compound 2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione features a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core, substituted with three distinct groups:
- 2,4-Dichlorophenyl: Introduces electron-withdrawing effects and steric bulk.
- 1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden: Enhances conjugation and planarizes the structure.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2N3O4/c27-12-8-9-17(15(28)11-12)31-25(34)18-19(26(31)35)22(30-21(18)16-7-3-4-10-29-16)20-23(32)13-5-1-2-6-14(13)24(20)33/h1-11,18-19,21,32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOVDKZKLEWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=N6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the context of anticancer research. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H15Cl2N3O4
- Molar Mass : 504.321 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Structural Characteristics
The compound features:
- A dichlorophenyl group which may enhance lipophilicity and biological activity.
- A dioxo-indene moiety that could play a role in its reactivity and interaction with biological targets.
- A pyridinyl group which is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring indene and pyrrole structures. For instance, derivatives of tetrahydropyrrolo[3,4-c]pyrrole have shown promising results against various cancer cell lines.
The proposed mechanisms of action for compounds similar to the one include:
- Inhibition of cell proliferation : Many derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis.
- DNA synthesis inhibition : Some studies suggest that these compounds can interfere with DNA replication processes in cancer cells.
Case Studies
-
In vitro Studies
- A study demonstrated that related compounds inhibited the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner. The most effective derivatives showed selective toxicity towards cancer cells without affecting normal fibroblast cultures .
- Structure-Activity Relationship (SAR) Analysis
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 15 | Apoptosis induction |
| Compound 2 | HT-29 | 20 | DNA synthesis inhibition |
| Compound 3 | C6 | 10 | Cell cycle arrest |
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s indenylidene group enhances π-conjugation compared to thiophene in A-ID .
- Chlorophenyl substituents are common across analogues (e.g., ), suggesting shared synthetic strategies for electron-deficient systems.
- Pyridinyl in the target compound distinguishes it from alkylated (A-ID) or amine-substituted () derivatives.
Physical and Chemical Properties
*Predicted based on dichlorophenyl and pyridinyl groups.
Q & A
Q. What are the recommended methods for synthesizing this compound and confirming its structural integrity?
- Methodological Answer : Synthesis of polycyclic pyrrolo-pyrrole derivatives typically involves multi-step reactions. For example, describes using trichloroacetic acid as a catalyst for cyclization reactions to form dihydropyrrole derivatives, which can be adapted for similar scaffolds . Post-synthesis, structural confirmation should combine single-crystal X-ray diffraction (as in , and 9, where disorder in residues and R-factors ≤0.054 were resolved) and spectroscopic techniques (¹H NMR, LC-MS) . For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended.
Q. How can researchers determine the crystal structure of this compound, and what challenges might arise during analysis?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key challenges include managing disordered residues (e.g., reports mean σ(C–C) = 0.005 Å and data-to-parameter ratios of 13.6) and optimizing crystallization conditions for high-quality crystals . To mitigate errors, use low-temperature data collection (e.g., 298 K in ) and refine structures with software like SHELX or OLEX2. Complementary techniques like powder XRD or solid-state NMR can resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : SAR studies require systematic substitution of functional groups. For instance, and highlight modifying aryl substituents (e.g., 4-chloro-2-fluorophenyl in ) to enhance kinase inhibition . Synthesize analogs with variations at the dichlorophenyl, inden-dione, or pyridinyl moieties. Evaluate activity via enzymatic assays (e.g., tyrosine kinase inhibition in ) and correlate results with computational docking to identify critical binding interactions .
Q. What experimental strategies can resolve contradictions in spectral or crystallographic data for this compound?
- Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., rotational disorder in ) or solvent effects. Use complementary techniques :
- Dynamic NMR to probe conformational exchange in solution.
- DFT calculations to model energetically favorable conformers and compare with X-ray data .
- Variable-temperature XRD to assess thermal motion effects (as in , collected at 293 K) .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Follow protocols from , which details kinase inhibition assays for pyrrolo-pyrimidine derivatives . Key steps:
Target Selection : Prioritize kinases with structural homology to known targets (e.g., receptor tyrosine kinases).
Enzymatic Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values.
Cellular Validation : Test cytotoxicity and selectivity in cancer cell lines (e.g., via MTT assays).
Co-crystallization : Attempt to solve the compound-kinase complex structure to guide optimization .
Methodological Considerations
- Synthesis : Adapt cyclization strategies from and purification methods (e.g., column chromatography) from .
- Characterization : Cross-validate XRD with spectroscopic data to address disorder or polymorphism .
- Biological Evaluation : Integrate SAR with computational modeling (e.g., molecular docking using InChI-derived descriptors as in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
